molecular formula C15H23N5 B13050912 Tofacitinib impurity 69

Tofacitinib impurity 69

Cat. No.: B13050912
M. Wt: 273.38 g/mol
InChI Key: JOLRUZHAEFJTLN-YPMHNXCESA-N
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Description

Tofacitinib impurity 69 is a chemical compound related to tofacitinib, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is often studied to understand the purity and stability of tofacitinib formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tofacitinib impurity 69 involves several steps, including the acetylation of the N-nitrile on the piperidine ring. The synthetic route typically starts with benzyl-protected 4-methyl-piperidine-3-ketone, which undergoes reduction and ammoniation reactions. Subsequent steps include N-alkylation, hydrogenolysis debenzylation, and N-nitrile acetylation .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of organic solvents and alkaline reagents. The process includes stirring and dissolving the intermediate compounds in an organic solvent, followed by cooling and adding an alkaline reagent. The reaction mixture is then acidified and extracted to obtain the impurity .

Chemical Reactions Analysis

Types of Reactions

Tofacitinib impurity 69 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds.

Scientific Research Applications

Tofacitinib impurity 69 is used in various scientific research applications, including:

Mechanism of Action

Tofacitinib impurity 69, like tofacitinib, is believed to interact with janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function. The compound inhibits the activity of janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2, thereby modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: The parent compound, used for treating autoimmune diseases.

    Baricitinib: Another janus kinase inhibitor with similar therapeutic applications.

    Ruxolitinib: A janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.

Uniqueness

Tofacitinib impurity 69 is unique in its specific structural modifications, which may affect its pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for ensuring the safety and efficacy of tofacitinib formulations .

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(3R,4R)-1-ethyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H23N5/c1-4-20-8-6-11(2)13(9-20)19(3)15-12-5-7-16-14(12)17-10-18-15/h5,7,10-11,13H,4,6,8-9H2,1-3H3,(H,16,17,18)/t11-,13+/m1/s1

InChI Key

JOLRUZHAEFJTLN-YPMHNXCESA-N

Isomeric SMILES

CCN1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C

Canonical SMILES

CCN1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C

Origin of Product

United States

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